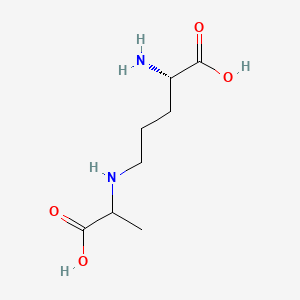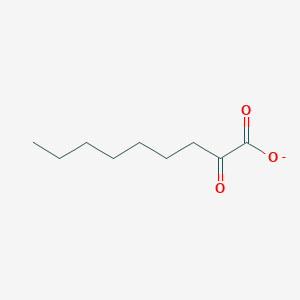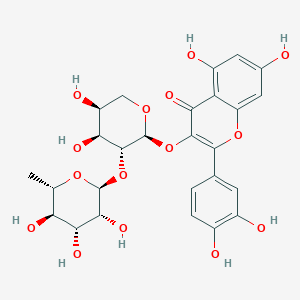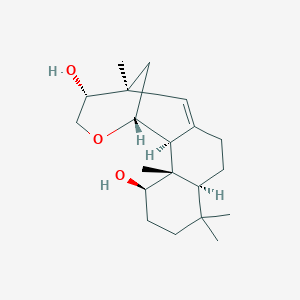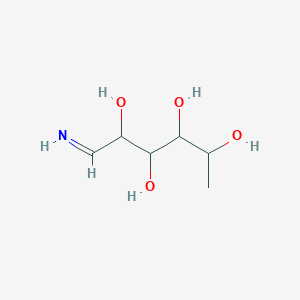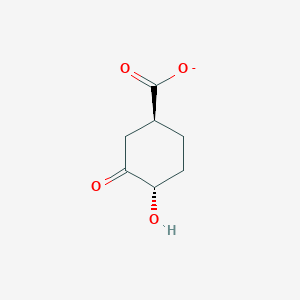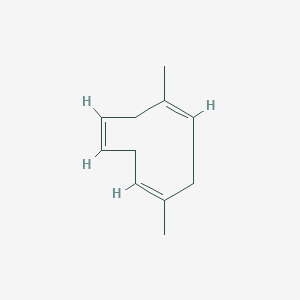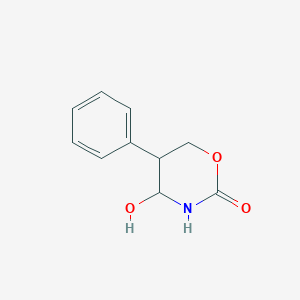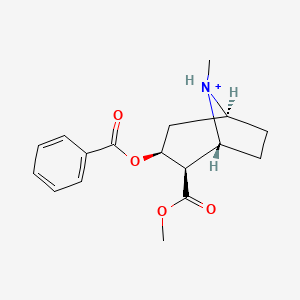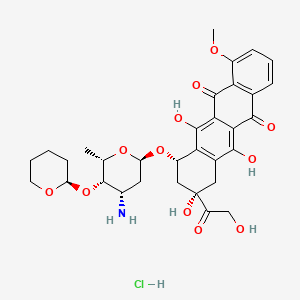
吡柔比星盐酸盐
描述
四氢吡喃盐酸盐是一种化学化合物,因其在有机合成中的用途而广为人知。它通常用作醇类的保护基团,在各种化学反应中提供稳定性。 该化合物以其低成本、易于引入以及对大多数非酸性试剂的通用稳定性而闻名 .
科学研究应用
四氢吡喃盐酸盐在科学研究中具有广泛的应用:
作用机制
四氢吡喃盐酸盐的主要意义在于其保护化学反应中羟基的能力。它与羟基形成稳定的四氢吡喃醚,可以在酸性条件下轻松去除。 这种稳定性允许选择性操作分子中的其他官能团 .
生化分析
Biochemical Properties
Pirarubicin hydrochloride plays a significant role in biochemical reactions by intercalating into DNA and interacting with topoisomerase II. This interaction inhibits the enzyme’s ability to manage DNA supercoiling and untangling, which is crucial for DNA replication and transcription . The compound also interacts with other biomolecules, such as RNA and proteins, inhibiting their synthesis and leading to cell death. These interactions are vital for its antineoplastic activity.
Cellular Effects
Pirarubicin hydrochloride affects various types of cells and cellular processes. It influences cell function by intercalating into DNA, which disrupts cell signaling pathways, gene expression, and cellular metabolism . This disruption leads to apoptosis or programmed cell death, which is beneficial in targeting cancer cells. The compound’s ability to inhibit topoisomerase II also plays a crucial role in its cytotoxic effects on cancer cells.
Molecular Mechanism
The molecular mechanism of pirarubicin hydrochloride involves its intercalation into DNA and interaction with topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation of DNA strands, leading to DNA breaks and cell death. This mechanism is similar to that of doxorubicin but with reduced cardiotoxicity. Additionally, pirarubicin hydrochloride can induce oxidative stress, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirarubicin hydrochloride change over time. The compound is relatively stable but can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can cause sustained DNA damage and apoptosis in cancer cells, leading to prolonged antineoplastic effects. Its stability and degradation need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of pirarubicin hydrochloride vary with different dosages in animal models. At optimal doses, it shows significant antitumor activity with manageable side effects . At high doses, it can cause toxic effects, including myelosuppression and cardiotoxicity, although less severe than doxorubicin . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase its efficacy but rather its toxicity.
Metabolic Pathways
Pirarubicin hydrochloride is metabolized primarily in the liver, similar to other anthracyclines . It undergoes reduction and hydrolysis, leading to the formation of active and inactive metabolites. These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism affects its pharmacokinetics and overall efficacy in cancer treatment.
Transport and Distribution
Within cells and tissues, pirarubicin hydrochloride is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and active transport involving nucleoside transporters . Once inside the cell, it accumulates in the nucleus, where it exerts its cytotoxic effects by intercalating into DNA. Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins.
Subcellular Localization
Pirarubicin hydrochloride primarily localizes in the nucleus due to its DNA intercalating properties . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with DNA and topoisomerase II. Additionally, it may undergo post-translational modifications that enhance its targeting to the nucleus, ensuring its efficacy in disrupting cellular processes and inducing apoptosis.
准备方法
四氢吡喃盐酸盐通常通过二氢吡喃与盐酸反应合成。该反应形成四氢吡喃氯化物,然后可以转化为四氢吡喃盐酸盐。 该过程通常在酸性条件下进行 . 工业生产方法通常涉及在无溶剂条件下使用二氧化硅负载的高氯酸,这提供了一种简单方便的合成方法 .
化学反应分析
四氢吡喃盐酸盐经历各种化学反应,包括:
氧化: 它可以使用高锰酸钾和四氧化锇等试剂进行氧化。
还原: 还原反应可以使用镍或铑催化剂与氢气一起进行,或者可以使用氢化锂铝和硼氢化钠等还原剂进行。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致羧酸的形成,而还原会产生醇 .
相似化合物的比较
四氢吡喃盐酸盐经常与其他保护基团进行比较,例如甲氧基甲基 (MOM) 和叔丁基二甲基硅基 (T
属性
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21+,22-,31+,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHYPKKFSHAVOE-YZIXBPQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClNO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95343-20-7 | |
| Record name | 5,12-Naphthacenedione, 10-[[3-amino-2,3,6-trideoxy-4-O-(tetrahydro-2H-pyran-2-yl)-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, hydrochloride (1:1), [8S-[8α,10α(S*)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95343-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theprubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095343207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIRARUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7V83174BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pirarubicin hydrochloride exerts its antineoplastic activity through multiple mechanisms. Primarily, it intercalates into DNA, disrupting DNA replication and repair processes []. Additionally, it interacts with topoisomerase II, further hindering DNA synthesis []. This interference with crucial cellular processes ultimately leads to cell death, particularly in rapidly dividing cancer cells.
A: While research confirms Pirarubicin hydrochloride interacts with topoisomerase II [], the specifics of this interaction and how it might differ from other anthracyclines require further investigation. Comparative studies analyzing the binding affinities and mechanisms of Pirarubicin hydrochloride and related anthracyclines to topoisomerase II are needed to elucidate these differences.
ANone: The specific molecular formula and weight of Pirarubicin hydrochloride were not provided in the provided research abstracts. To obtain this information, refer to the drug's datasheet or a chemical database like PubChem or ChemSpider.
ANone: The provided research abstracts do not include specific spectroscopic data for Pirarubicin hydrochloride. For detailed spectroscopic information, consult the drug's certificate of analysis, published literature, or contact the manufacturer.
A: Yes, studies demonstrate that Pirarubicin hydrochloride and insulin are compatible in a 5% glucose solution for up to 24 hours []. This finding is significant for clinical settings, allowing for co-administration of these drugs without compromising stability or efficacy within the specified timeframe.
A: Research indicates that while Pirarubicin Hydrochloride shows no significant changes in appearance when mixed with sterile water or 5% glucose solution for 10 hours, the content undergoes changes to varying degrees []. Therefore, it is recommended to use the mixture immediately after preparation for optimal efficacy.
ANone: Pirarubicin hydrochloride is not typically recognized for its catalytic properties. As an anthracycline antineoplastic agent, its primary function revolves around its interaction with DNA and topoisomerase II, rather than catalyzing chemical reactions.
ANone: The provided research abstracts do not delve into specific SAR studies for Pirarubicin hydrochloride. Exploring how modifications to its anthracycline structure impact its interaction with DNA, topoisomerase II, pharmacokinetic properties, and toxicity profiles would be valuable areas of research.
A: One study investigated the use of polyanhydride as a carrier for Pirarubicin hydrochloride to create a sustained-release implant for potential application in bladder cancer treatment []. The research demonstrated promising results, highlighting the potential of this formulation for localized and sustained drug delivery within the bladder.
ANone: The provided research abstracts do not present a comprehensive overview of the ADME profile of Pirarubicin hydrochloride. Further research focusing on these aspects is crucial for understanding its pharmacokinetic behavior and optimizing its clinical use.
A: Several studies highlighted the efficacy of Pirarubicin hydrochloride in various cancer types, both in vitro and in vivo. For instance, it demonstrated efficacy against human cervical squamous cell carcinoma cells in vitro [] and showed promising results in treating neuroblastoma in a pediatric patient []. These findings support the potential of Pirarubicin hydrochloride as an anticancer agent.
A: Yes, several studies have investigated the use of Pirarubicin hydrochloride in treating superficial bladder cancer after transurethral resection (TURBT) [, , , , , ]. Results indicate its potential as an intravesical chemotherapy agent, showing effectiveness in reducing recurrence rates compared to control groups or alternative treatments.
A: Yes, clinical studies have explored the efficacy of Pirarubicin hydrochloride in combination therapies for various cancers. One study investigated its use with lobaplatin in transcatheter arterial chemoembolization (TACE) for primary hepatic carcinoma, demonstrating promising results in terms of survival time and therapeutic response []. Another study evaluated the combination of Pirarubicin hydrochloride with other chemotherapy agents and anti-PD-1 antibody for unresectable hepatocellular carcinoma (uHCC) [].
A: Studies have compared the efficacy of Pirarubicin hydrochloride-containing regimens in neoadjuvant settings for locally advanced breast cancer. Notably, a study comparing docetaxel plus Pirarubicin hydrochloride and cyclophosphamide to a paclitaxel-containing regimen showed that the docetaxel combination offered better outcomes, including higher clinical and pathological complete remission rates []. This finding suggests potential advantages of specific Pirarubicin hydrochloride-containing regimens in this setting.
ANone: While the provided abstracts mention the use of Pirarubicin hydrochloride in clinical settings, detailed safety and toxicity profiles are not extensively discussed. It is crucial to consult the drug's prescribing information and relevant literature for comprehensive information on potential adverse effects and safety considerations.
A: Although the research abstracts do not provide an exhaustive list, they do highlight some common side effects. One study reported a higher incidence of grade III-IV blood system toxic reaction, liver dysfunction, and edema in patients receiving a docetaxel, Pirarubicin hydrochloride, and cyclophosphamide regimen compared to a paclitaxel-containing regimen []. Another study noted that Pirarubicin hydrochloride, when used in a specific combination therapy for uHCC, resulted in elevated alanine aminotransferase, alkaline phosphatase, decreased platelet count, and increased blood bilirubin [].
A: Yes, a case report documented a patient experiencing anaphylactic shock after the fifth intravesical administration of Pirarubicin hydrochloride []. This highlights the potential for severe hypersensitivity reactions, emphasizing the importance of careful monitoring and management of patients receiving this drug.
A: One research abstract highlighted the development of polyanhydride-Pirarubicin hydrochloride sustained-release implants for potential application in bladder cancer treatment []. This approach represents a targeted drug delivery strategy, aiming to locally concentrate the drug within the bladder and potentially improve efficacy while minimizing systemic exposure.
A: One research abstract mentioned the use of high-performance liquid chromatography (HPLC) to determine Pirarubicin hydrochloride concentrations in biological samples []. This technique allows for accurate and sensitive quantification of the drug, enabling researchers to assess its pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,5S,7S,10S,11S,14S,15R,16S,20R,24R)-22-methoxy-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacos-17-en-7-amine](/img/structure/B1259805.png)
